molecular formula C10H9F B12087318 1-Fluoro-2-methyl-4-(prop-2-yn-1-yl)benzene

1-Fluoro-2-methyl-4-(prop-2-yn-1-yl)benzene

Cat. No.: B12087318
M. Wt: 148.18 g/mol
InChI Key: FOLBOTUVRFAWDY-UHFFFAOYSA-N
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Description

1-Fluoro-2-methyl-4-(prop-2-yn-1-yl)benzene is a fluorinated aromatic compound featuring a propargyl (prop-2-yn-1-yl) substituent at the para position, a methyl group at the ortho position, and a fluorine atom at the meta position relative to the propargyl chain. This structure combines electronic effects from the fluorine (electron-withdrawing) and methyl (electron-donating) groups, along with the reactivity of the propargyl moiety, making it a versatile intermediate in organic synthesis, particularly in click chemistry and pharmaceutical applications .

Properties

Molecular Formula

C10H9F

Molecular Weight

148.18 g/mol

IUPAC Name

1-fluoro-2-methyl-4-prop-2-ynylbenzene

InChI

InChI=1S/C10H9F/c1-3-4-9-5-6-10(11)8(2)7-9/h1,5-7H,4H2,2H3

InChI Key

FOLBOTUVRFAWDY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)CC#C)F

Origin of Product

United States

Preparation Methods

The synthesis of 1-Fluoro-2-methyl-4-(prop-2-yn-1-yl)benzene can be achieved through several synthetic routes. One common method involves the alkylation of 1-fluoro-2-methylbenzene with propargyl bromide in the presence of a strong base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

1-Fluoro-2-methyl-4-(prop-2-yn-1-yl)benzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the prop-2-yn-1-yl group, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst. This process can reduce the alkyne group to an alkene or alkane.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. This reaction is facilitated by the electron-withdrawing nature of the fluorine atom, making the benzene ring more susceptible to nucleophilic attack.

Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to control the reaction environment. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Fluoro-2-methyl-4-(prop-2-yn-1-yl)benzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in the development of new materials and pharmaceuticals.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways. Its fluorine atom can serve as a probe in NMR spectroscopy to investigate molecular structures and dynamics.

    Industry: Used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-Fluoro-2-methyl-4-(prop-2-yn-1-yl)benzene exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The fluorine atom can enhance the compound’s binding affinity to certain molecular targets, making it a valuable tool in drug design.

Comparison with Similar Compounds

1-Methoxy-4-(prop-2-yn-1-yl)benzene

  • Key Difference : Methoxy group (electron-donating) replaces fluorine and methyl.
  • Impact : The methoxy group enhances electron density on the aromatic ring, increasing susceptibility to electrophilic substitution compared to the fluorine-containing analog. This is evident in its use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, where electron-rich arenes facilitate faster triazole formation .
  • Synthesis: Prepared via alkylation of 4-methoxyphenyl methanol with propargyl bromide under basic conditions .

1-Fluoro-2-(prop-2-yn-1-yl)-4-(trifluoromethyl)benzene

  • Key Difference : Trifluoromethyl (CF₃) group replaces methyl.
  • This compound is used in medicinal chemistry for its metabolic resistance .

Propargyl Group Modifications

1,3-Bis((3-bromo-prop-2-yn-1-yl)oxy)benzene

  • Key Difference : Bromo-propargyl chains replace methyl and fluorine.
  • Impact: Bromine atoms enable cross-coupling reactions (e.g., Sonogashira), expanding utility in constructing conjugated systems. However, steric hindrance from bromine may reduce reaction efficiency compared to the less bulky methyl group in the target compound .

Prop-1-yn-1-ylbenzene

  • Key Difference : Simpler structure lacking substituents.
  • Impact : Absence of fluorine and methyl groups results in lower regioselectivity in reactions. Its primary use is as a model substrate in mechanistic studies .

Steric and Conformational Effects

1-(2,2-Dimethyl-4-phenylbut-3-yn-1-yl)-2-fluorobenzene (4n)

  • Key Difference : Bulky 2,2-dimethylbut-3-yn-1-yl chain replaces propargyl.
  • Impact : Steric hindrance from the branched alkyne reduces reaction rates in cycloadditions but improves selectivity in gold-catalyzed hydroarylations .

1-Fluoro-2-[(prop-2-en-1-yl)oxy]benzene

  • Key Difference : Allyloxy (prop-2-en-1-yl) replaces propargyl.
  • Impact : The allyloxy group introduces conjugation via the alkene, altering UV absorption properties. However, the propargyl group in the target compound offers superior reactivity in click chemistry due to the alkyne’s linear geometry .

Physical and Spectroscopic Properties

  • 1-Methoxy-4-(prop-2-yn-1-yl)benzene : Purified via flash chromatography (petroleum ether/EtOAc) ; HRMS and NMR data confirm regiochemistry .
  • 1-Fluoro-2-[(prop-2-en-1-yl)oxy]benzene : Characterized by SMILES Fc1ccccc1OCC=C and InChi key .

Biological Activity

1-Fluoro-2-methyl-4-(prop-2-yn-1-yl)benzene is an organic compound with potential biological activity due to its unique structural features. This compound belongs to a class of substituted benzene derivatives, which are known for their diverse pharmacological properties. The presence of a fluorine atom and a prop-2-yn-1-yl substituent can influence its reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of 1-Fluoro-2-methyl-4-(prop-2-yn-1-yl)benzene is C11H11FC_{11}H_{11}F, with a molecular weight of approximately 178.21 g/mol. The compound features a benzene ring substituted at positions 1, 2, and 4, which can significantly affect its biological activity.

The biological activity of this compound may be attributed to its ability to interact with various biological targets, including enzymes and receptors. The fluorine atom can enhance lipophilicity, potentially facilitating membrane permeability and interaction with cellular targets. The prop-2-yn-1-yl group may also contribute to the compound's reactivity in biological systems.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 1-Fluoro-2-methyl-4-(prop-2-yn-1-yloxy)benzene exhibit significant antimicrobial properties. For instance, derivatives containing alkyne functionalities have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameBacterial Strains TestedMIC (mg/mL)Activity
Compound AS. aureus0.0039High
Compound BE. coli0.025Moderate
Compound CP. aeruginosa0.050Low

These findings suggest that the structural features of the compound play a crucial role in its antimicrobial efficacy.

Antitumor Activity

Some studies have explored the antitumor potential of alkynyl-substituted benzenes. These compounds are believed to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Antitumor Effects
In vitro studies demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating promising antitumor activity.

Research Findings

Research has highlighted the significance of substituent effects on the biological activity of benzene derivatives:

  • Fluorine Substitution : The introduction of fluorine has been shown to enhance the potency of several biologically active compounds by increasing their metabolic stability and bioavailability.
  • Alkyne Group : The presence of alkyne groups has been associated with increased reactivity towards biological targets, enhancing the overall efficacy of therapeutic agents.

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